molecular formula C18H16N2O B076651 9-Methoxyellipticine CAS No. 10371-86-5

9-Methoxyellipticine

Cat. No. B076651
Key on ui cas rn: 10371-86-5
M. Wt: 276.3 g/mol
InChI Key: BKRMCDAOAQWNTG-UHFFFAOYSA-N
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Patent
US04045565

Procedure details

A mixture of one part by weight 9-methoxy-ellipticine obtained by extraction from "yellowwood" (Ochrosia maculata) from the island of Reunion, and from 3 to 11 parts by weight of pyridine hydrochloride were heated with gentle reflux for 30 to 90 minutes. The reaction mass became a dark brown colour; it was then poured over crushed ice, the precipitate formed was centrifuged and washed several times with iced water and then recrystallized in methanol. The crystals obtained were orange coloured.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]2[CH:8]=[CH:9][N:10]=[CH:11][C:6]=2[C:5]([CH3:12])=[C:4]2[C:13]3[CH:19]=[C:18]([O:20]C)[CH:17]=[CH:16][C:14]=3[NH:15][C:3]=12.Cl.N1C=CC=CC=1>>[CH3:1][C:2]1[C:7]2[CH:8]=[CH:9][N:10]=[CH:11][C:6]=2[C:5]([CH3:12])=[C:4]2[C:13]3[CH:19]=[C:18]([OH:20])[CH:17]=[CH:16][C:14]=3[NH:15][C:3]=12 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C2C(=C(C3=C1C=CN=C3)C)C4=C(N2)C=CC(=C4)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained by extraction from "yellowwood" (Ochrosia maculata) from the island of Reunion
TEMPERATURE
Type
TEMPERATURE
Details
with gentle reflux for 30 to 90 minutes
Duration
60 (± 30) min
ADDITION
Type
ADDITION
Details
it was then poured
CUSTOM
Type
CUSTOM
Details
over crushed ice
CUSTOM
Type
CUSTOM
Details
the precipitate formed
WASH
Type
WASH
Details
washed several times with iced water
CUSTOM
Type
CUSTOM
Details
recrystallized in methanol
CUSTOM
Type
CUSTOM
Details
The crystals obtained

Outcomes

Product
Name
Type
Smiles
CC1=C2C(=C(C3=C1C=CN=C3)C)C4=C(N2)C=CC(=C4)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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